

Spectroscopic Profile of 4-(Piperidin-4-yl)pyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4-(Piperidin-4-yl)pyrimidine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound **4-(Piperidin-4-yl)pyrimidine**. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide presents a detailed analysis based on the characteristic spectroscopic features of its constituent moieties: the piperidine ring and the pyrimidine ring. The information herein is intended to serve as a valuable reference for the characterization and analysis of this and structurally related compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **4-(Piperidin-4-yl)pyrimidine**. These predictions are derived from established spectral data for piperidine and pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **4-(Piperidin-4-yl)pyrimidine**

Protons	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
Pyrimidine H-2	~8.9 - 9.2	s	-
Pyrimidine H-5	~7.2 - 7.5	d	~5.0
Pyrimidine H-6	~8.5 - 8.8	d	~5.0
Piperidine H-4 (CH)	~2.8 - 3.2	m	-
Piperidine H-2, H-6 (axial)	~2.6 - 2.9	m	-
Piperidine H-2, H-6 (equatorial)	~3.0 - 3.3	m	-
Piperidine H-3, H-5 (axial)	~1.6 - 1.9	m	-
Piperidine H-3, H-5 (equatorial)	~1.8 - 2.1	m	-
Piperidine NH	Broad singlet, variable	-	-

Table 2: Predicted ^{13}C NMR Data for **4-(Piperidin-4-yl)pyrimidine**

Carbon	Chemical Shift (δ , ppm)
Pyrimidine C-2	~157 - 160
Pyrimidine C-4	~163 - 166
Pyrimidine C-5	~118 - 122
Pyrimidine C-6	~155 - 158
Piperidine C-4	~40 - 45
Piperidine C-2, C-6	~45 - 50
Piperidine C-3, C-5	~28 - 33

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **4-(Piperidin-4-yl)pyrimidine**

Functional Group	Wavenumber (cm ⁻¹)	Intensity
N-H Stretch (Piperidine)	3300 - 3500	Medium, Broad
C-H Stretch (Aromatic/Pyrimidine)	3000 - 3100	Medium
C-H Stretch (Aliphatic/Piperidine)	2850 - 2960	Strong
C=N Stretch (Pyrimidine)	1550 - 1650	Strong
C=C Stretch (Pyrimidine)	1400 - 1600	Medium to Strong
N-H Bend (Piperidine)	1500 - 1600	Medium
C-N Stretch	1000 - 1350	Medium

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **4-(Piperidin-4-yl)pyrimidine**

Ion	m/z (Da)
[M+H] ⁺	164.1182
[M+Na] ⁺	186.1001
[M] ⁺	163.1109

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of **4-(Piperidin-4-yl)pyrimidine** (typically 5-10 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) would be dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or D_2O) in a 5 mm NMR tube.^[1] Spectra would be acquired on a 400 MHz or higher field NMR spectrometer.^[2]

- ^1H NMR: A standard single-pulse experiment would be performed. Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.^[3]
- ^{13}C NMR: A proton-decoupled experiment would be utilized to obtain singlets for each carbon environment. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ^{13}C nucleus.^[4]

Infrared (IR) Spectroscopy

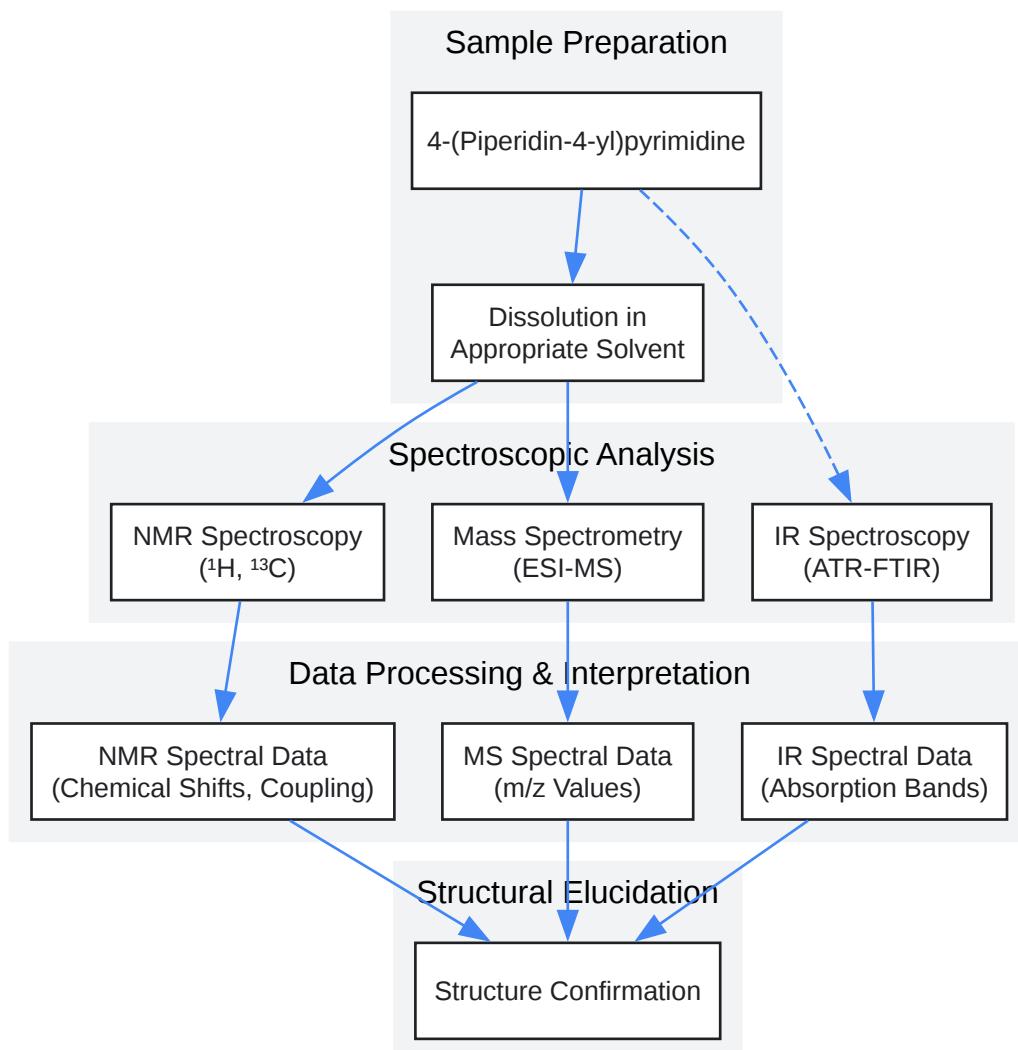
Infrared spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.^{[5][6]} A small amount of the solid sample would be placed directly onto the ATR crystal (e.g., diamond or zinc selenide) and firm contact would be ensured using a pressure clamp.^[7] The spectrum would be recorded over the range of 4000-400 cm^{-1} by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal would be recorded and automatically subtracted from the sample spectrum.^[8]

Mass Spectrometry (MS)

High-resolution mass spectra would be acquired using an Electrospray Ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.^{[9][10]} The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid) and introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.^{[11][12]} The ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas temperature, would be optimized to achieve stable ionization and maximal signal intensity.^[13] Data would be collected in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **4-(Piperidin-4-yl)pyrimidine**.



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Caption: General workflow for spectroscopic analysis.

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